![molecular formula C9H10O2 B1311381 1-Hydroxy-3-phenylpropan-2-one CAS No. 4982-08-5](/img/structure/B1311381.png)
1-Hydroxy-3-phenylpropan-2-one
Overview
Description
1-Hydroxy-3-phenylpropan-2-one, also known as Phenylacetylcarbinol (PAC), is an organic compound that has two enantiomers . It is a secondary alpha-hydroxy ketone, a member of benzenes and a methyl ketone . The IUPAC name of phenylacetylcarbinol is 1-hydroxy-1-phenylpropan-2-one . The molecular formula is C9H10O2 and the molecular weight is 150.1745 .
Synthesis Analysis
®-PAC is widely synthesized by fermentation of benzaldehyde and dextrose . In this process, colonies of yeast (in particular, strains such as Candida utilis, Torulaspora delbrueckii, or Saccharomyces cerevisiae) are cultivated and added to a broth of water, dextrose, and the enzyme pyruvate decarboxylase in a vat . The yeast is left to grow for a period of time, after which the benzaldehyde is introduced into the broth. The yeast then ferments the benzaldehyde into ®-PAC .Molecular Structure Analysis
The molecular structure of 1-Hydroxy-3-phenylpropan-2-one can be represented by the InChI code: InChI=1S/C9H10O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 .Chemical Reactions Analysis
There is a reaction of the substrate 1 with some phosphorus halides, such as P,P-dichlorophenylphosphine, phenyl phosphonic dichloride, phenyl phosphorodichloridate, and phosphorus oxychloride in dry toluene containing triethylamine led to a predominant formation of 3-benzoyl-4-hydroxy-2H-1,2-benzoxaphosphinines .Physical And Chemical Properties Analysis
1-Hydroxy-3-phenylpropan-2-one is a yellow-green liquid . It is insoluble in water but freely soluble in alcohols, ether, and aromatic solvents . The density is 1.119 g/cm3 .Scientific Research Applications
Tautomerism and Structural Analysis
1-Hydroxy-3-phenylpropan-2-one has been studied for its tautomerism and structural properties. Research on related compounds, such as aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, has revealed insights into their tautomerism and conformation both in solution and in the solid phase. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Cunningham, Lowe, & Threadgill, 1989).
Asymmetric Hydrogenation
1-Hydroxy-3-phenylpropan-2-one has been investigated in the context of asymmetric hydrogenation, a key process in creating chiral compounds with potential pharmaceutical applications. Studies have shown that certain catalysts and chiral modifiers can influence the enantioselectivity of the hydrogenation process, producing chiral compounds with high enantiomeric excess (Toukoniitty, Busygin, Leino, & Murzin, 2004).
Catalytic Reactions
The compound has been a subject of study in solvolysis reactions, where its behavior under different conditions provides insights into catalytic processes and reaction mechanisms. Such research has implications for developing more efficient catalytic systems in chemical synthesis (Thibblin & Sidhu, 1993).
Chemoselectivity in Organic Reactions
Research has been conducted on the chemoselectivity of reactions involving compounds like 1-Hydroxy-3-phenylpropan-2-one. Understanding how these compounds react with different types of aldehydes and ketones can inform the synthesis of diverse organic molecules, potentially leading to new pharmaceuticals or materials (Zhang & Xu, 2013).
Molecular Structure and Vibrational Analysis
The molecular structure and vibrational properties of compounds similar to 1-Hydroxy-3-phenylpropan-2-one have been analyzed using techniques like infrared spectroscopy. Such studies are vital for characterizing these compounds and understanding their potential interactions in various environments (Belaidi, Bouchaour, & Maschke, 2013).
Potential Antibacterial Properties
There is research indicating that derivatives of phenylpropanoids, which include 1-Hydroxy-3-phenylpropan-2-one, might exhibit antibacterial properties. This opens up possibilities for their use in developing new antibacterial agents (Zhang et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The majority of L-PAC is generated in pharmaceutical plants in India, as an intermediate precursor in the production of pseudoephedrine . There are also biochemical reactions where enzymes such as acetohydroxyacid synthase I from E. coli condense pyruvate and benzaldehyde into R-PAC . These methods have much higher conversion rates in comparison to the conventional yeast fermentation .
properties
IUPAC Name |
1-hydroxy-3-phenylpropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCZRWKIQPLYFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448699 | |
Record name | 1-HYDROXY-3-PHENYLPROPAN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-3-phenylpropan-2-one | |
CAS RN |
4982-08-5 | |
Record name | 1-HYDROXY-3-PHENYLPROPAN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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